molecular formula C16H11ClN2O2 B12218518 N-[3-(4-chlorophenyl)isoxazol-5-yl]benzamide

N-[3-(4-chlorophenyl)isoxazol-5-yl]benzamide

Cat. No.: B12218518
M. Wt: 298.72 g/mol
InChI Key: MLWSLCYWVAACCY-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenyl)isoxazol-5-yl]benzamide is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including their roles as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenyl)isoxazol-5-yl]benzamide typically involves the formation of the isoxazole ring followed by the introduction of the benzamide group. One common method for synthesizing isoxazole derivatives is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs eco-friendly and efficient synthetic strategies. For example, microwave-assisted synthesis has been used to achieve high yields of isoxazole compounds under mild conditions. This method involves the use of a catalyst, such as copper (I) iodide, and a base, such as triethylamine, in a solvent like dimethylformamide (DMF) .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenyl)isoxazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the isoxazole ring or the benzamide group.

    Substitution: Substitution reactions can introduce different substituents on the isoxazole ring or the benzamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents like DMF or tetrahydrofuran (THF) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenyl)isoxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, isoxazole derivatives have been shown to inhibit enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

N-[3-(4-chlorophenyl)isoxazol-5-yl]benzamide can be compared with other isoxazole derivatives to highlight its uniqueness. Similar compounds include:

Compared to these compounds, this compound may exhibit different biological activities or improved efficacy in certain applications, making it a valuable compound for further research and development .

Properties

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]benzamide

InChI

InChI=1S/C16H11ClN2O2/c17-13-8-6-11(7-9-13)14-10-15(21-19-14)18-16(20)12-4-2-1-3-5-12/h1-10H,(H,18,20)

InChI Key

MLWSLCYWVAACCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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